molecular formula C22H21ClFN7 B11285674 6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11285674
M. Wt: 437.9 g/mol
InChI Key: USSIKOBWMUSMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its kinase inhibitory and antimicrobial properties. The structure features a 1-methylpyrazole fused to a pyrimidine core, substituted at position 6 with a 4-(3-chlorophenyl)piperazine group and at position 4 with a 4-fluorophenylamine moiety. The 3-chlorophenyl group on the piperazine and the 4-fluorophenylamine are critical for modulating receptor affinity and metabolic stability .

Properties

Molecular Formula

C22H21ClFN7

Molecular Weight

437.9 g/mol

IUPAC Name

6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C22H21ClFN7/c1-29-21-19(14-25-29)20(26-17-7-5-16(24)6-8-17)27-22(28-21)31-11-9-30(10-12-31)18-4-2-3-15(23)13-18/h2-8,13-14H,9-12H2,1H3,(H,26,27,28)

InChI Key

USSIKOBWMUSMIM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)N4CCN(CC4)C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction times for piperazine coupling, achieving 70% yield vs. 12 hours conventionally.

Solid-Phase Synthesis

Immobilizing the pyrazolo[3,4-d]pyrimidine core on Wang resin enables iterative functionalization, though yields drop to 40–50% due to steric hindrance.

Challenges and Solutions

  • Regioselectivity : Competing N7 vs. N1 methylation is mitigated by pre-installing the methyl group.

  • Solubility Issues : DMA/EtOH mixtures (3:1) enhance solubility during piperazine coupling.

  • Byproducts : Unreacted 4-fluoroaniline is removed via acid-base extraction (1M HCl wash).

Chemical Reactions Analysis

Types of Reactions

6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated or defluorinated products .

Scientific Research Applications

6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations in Piperazine and Aryl Groups

Key structural differences among analogues lie in the piperazine substituents and the aryl amine groups. Below is a comparative analysis:

Compound Name Piperazine Substituent Aryl Amine Substituent Molecular Formula Molecular Weight Key References
Target Compound 4-(3-Chlorophenyl) 4-Fluorophenyl C23H21ClFN7 462.91*
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine 4-Benzyl 3-Chloro-4-methoxyphenyl C24H26ClN7O 463.96
N-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine 4-Methyl 4-Chlorophenyl C22H22ClN7 419.90
N-(3,4-Dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine 4-Phenyl 3,4-Dimethylphenyl C29H29N7 475.60

*Calculated based on molecular formula.

Key Observations :

  • The 4-phenylpiperazine in increases aromaticity, which may improve π-π stacking in hydrophobic pockets.
  • Aryl Amine Variations :
    • The 4-fluorophenyl group in the target compound balances electronegativity and metabolic resistance, whereas 4-chlorophenyl () offers stronger electron withdrawal but lower bioavailability.
    • Methoxy groups () improve solubility but may reduce membrane permeability.

Pharmacological Implications

  • Selectivity : The 3-chlorophenylpiperazine moiety may enhance selectivity for serotonin or dopamine receptors, as seen in related antipsychotic agents .
  • Metabolic Stability : The 4-fluorophenyl group reduces oxidative metabolism, extending half-life compared to chlorophenyl analogues .
  • Solubility : Methoxy or pyranyl substituents () improve aqueous solubility but may compromise blood-brain barrier penetration.

Biological Activity

The compound 6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and as a kinase inhibitor. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22ClFN4C_{20}H_{22}ClFN_4 with a molecular weight of approximately 374.87 g/mol. The presence of a piperazine moiety and halogenated phenyl groups suggests potential interactions with biological targets, particularly in enzyme inhibition.

Research indicates that compounds similar to this pyrazolo-pyrimidine derivative often exhibit their biological activity through the inhibition of specific kinases involved in cell signaling pathways. The following mechanisms have been identified:

  • Tyrosine Kinase Inhibition : The compound has shown modest inhibitory activity against several tyrosine kinases, which are critical in cancer cell proliferation and survival. For instance, studies have reported IC50 values for related compounds against kinases such as c-Src (IC50 = 60.4 μM) and Btk (IC50 = 90.5 μM) .
  • Antiproliferative Effects : In vitro studies have demonstrated significant antiproliferative activity against various cancer cell lines, including leukemia and breast carcinoma cells. For example, one study reported that certain derivatives inhibited cell proliferation by up to 90% at concentrations around 50 μM .

Biological Activity Data

The following table summarizes key findings from recent studies regarding the biological activity of the compound and its analogs:

Study Cell Line IC50 (μM) Activity
Study ACCRF-CEM (Leukemia)21.7 - 192.1Antiproliferative
Study BSK-OV-3 (Ovarian)50Inhibition of proliferation
Study CMDA-MB-231 (Breast)Not specifiedModest activity against tyrosine kinases
Study DHT-29 (Colon)50Significant inhibition

Case Studies

  • Antitumor Activity : A series of pyrazolo-pyrimidine derivatives were evaluated for their antitumor properties in a study where one compound exhibited an IC90 value indicating potent activity against Mycobacterium tuberculosis, suggesting broader therapeutic applications .
  • Kinase Profiling : Extensive kinase profiling revealed that the compound selectively inhibits specific kinases while showing minimal activity against others, indicating a potential for targeted therapy with reduced side effects .
  • Cytotoxicity Assessment : Cytotoxicity tests on HEK-293 cells indicated that some derivatives are non-toxic at therapeutic concentrations, which is crucial for developing safe anticancer agents .

Q & A

Q. What are the standard synthetic protocols for preparing 6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

Answer: The synthesis involves multi-step reactions:

Core pyrazolo[3,4-d]pyrimidine formation : Cyclization of substituted pyrazole precursors with pyrimidine derivatives under reflux conditions (e.g., ethanol or acetonitrile) .

Piperazine coupling : Reaction of the core structure with 3-chlorophenylpiperazine using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., dichloromethane) .

Fluorophenyl substitution : Amine displacement at the pyrimidine C4 position with 4-fluoroaniline under basic conditions (e.g., K₂CO₃ in DMF) .
Key considerations :

  • Solvent purity (e.g., dry acetonitrile) to avoid side reactions.
  • Reaction time optimization (e.g., 48–72 hours for piperazine coupling) to maximize yield .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Core formationEthanol, 80°C, 24h65–70
Piperazine couplingDCM, DCC, RT, 48h55–60
Fluorophenyl substitutionDMF, K₂CO₃, 60°C, 12h70–75

Q. How is the compound characterized for structural validation?

Answer: Use a combination of:

  • 1H/13C NMR : Confirm substitution patterns (e.g., piperazine NH protons at δ 2.8–3.2 ppm; aromatic protons for fluorophenyl at δ 6.8–7.2 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., m/z 493.16 [M+H]+) .
  • IR spectroscopy : Identify key functional groups (e.g., C-Cl stretch at 750 cm⁻¹, C-F stretch at 1220 cm⁻¹) .
    Advanced tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperazine region .

Advanced Research Questions

Q. How does the compound interact with serotonin/dopamine receptors, and what experimental models validate its selectivity?

Answer: The compound’s piperazine and fluorophenyl moieties confer affinity for serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors. Methodological approaches :

  • Radioligand binding assays : Use [³H]spiperone (D₂) and [³H]ketanserin (5-HT₂A) to measure IC₅₀ values (e.g., IC₅₀ = 12 nM for D₃) .
  • Functional assays : cAMP accumulation assays in HEK293 cells transfected with receptor subtypes to assess agonism/antagonism .
    Data contradiction : Discrepancies in receptor affinity between in vitro and in vivo models may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration). Use microdialysis in rodent brains to correlate receptor occupancy with plasma concentrations .

Q. Table 2: Receptor Binding Profiles

ReceptorIC₅₀ (nM)Assay TypeReference
D₃12 ± 2Radioligand (HEK293)
5-HT₁A45 ± 5cAMP assay
5-HT₂A85 ± 10Radioligand (CHO-K1)

Q. What strategies optimize the compound’s metabolic stability without compromising receptor affinity?

Answer:

  • Structural modifications :
    • Replace the methyl group at the pyrazole N1 position with bulkier substituents (e.g., cyclopropyl) to reduce CYP3A4-mediated oxidation .
    • Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the fluorophenyl ring to enhance metabolic resistance .
  • In vitro assays :
    • Liver microsomal stability tests (human/rat) to quantify t₁/₂ (e.g., t₁/₂ increased from 1.2h to 4.5h with cyclopropyl substitution) .
    • Parallel artificial membrane permeability assay (PAMPA) to assess passive diffusion .

Q. How do crystallographic studies resolve ambiguities in the compound’s binding mode to target proteins?

Answer:

  • X-ray crystallography : Co-crystallize the compound with purified receptor fragments (e.g., D₃ receptor extracellular loop) to identify key interactions:
    • Chlorophenyl group forms π-π stacking with Tyr364.
    • Fluorophenyl amine hydrogen-bonds with Asp110 .
  • Contradiction resolution : Conflicting docking predictions (e.g., piperazine orientation) are resolved via cryo-EM structures at 2.8 Å resolution .

Q. What in vivo models are suitable for evaluating its neuropsychiatric effects?

Answer:

  • Rodent models :
    • Forced swim test (FST) for antidepressant-like activity (dose range: 10–30 mg/kg, i.p.) .
    • Prepulse inhibition (PPI) for antipsychotic efficacy (e.g., 50% reduction in PPI deficit at 20 mg/kg) .
  • Dosing considerations :
    • Pharmacokinetic profiling (AUC, Cmax) to align dosing with receptor occupancy windows .

Q. Methodological Challenges

  • Synthetic scalability : Multi-step synthesis (≥5 steps) limits batch yields to <50%. Mitigate via flow chemistry for piperazine coupling .
  • Off-target effects : Use CRISPR-engineered receptor knockout models to isolate target-specific responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.